5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one

Description

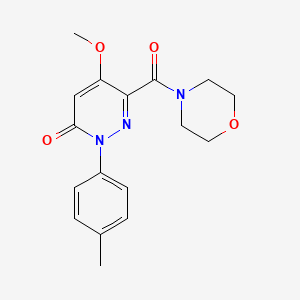

The compound 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative featuring three distinct substituents:

- Position 5: A methoxy group (-OCH₃), enhancing electron density in the aromatic system.

- Position 6: A morpholine-4-carbonyl moiety (-CO-morpholine), which improves solubility and modulates pharmacokinetic properties.

Dihydropyridazinones are heterocyclic scaffolds of interest in medicinal chemistry due to their bioisosteric resemblance to purines and pyrimidines, enabling interactions with enzymes and receptors . The morpholine group is frequently employed to optimize solubility and metabolic stability .

Properties

IUPAC Name |

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-12-3-5-13(6-4-12)20-15(21)11-14(23-2)16(18-20)17(22)19-7-9-24-10-8-19/h3-6,11H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFQLDWMWAGLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the dihydropyridazinone core and the subsequent attachment of the functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for higher efficiency and purity.

Chemical Reactions Analysis

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts.

Scientific Research Applications

5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Industry: The compound can be used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Comparisons

The table below summarizes key structural analogs and their differences:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group increases electron density at position 5, contrasting with the chloro substituents in 4,5-dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one , which may enhance electrophilic reactivity .

- Solubility Modulation: The morpholine-4-carbonyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., benzimidazole in ).

- Hydrogen-Bonding Capacity : While the benzimidazole analog forms strong N–H···O hydrogen bonds (3.69° planarity deviation) , the morpholine group in the target compound may introduce conformational flexibility, reducing crystallinity but improving bioavailability.

Biological Activity

5-Methoxy-2-(4-methylphenyl)-6-(morpholine-4-carbonyl)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine. The resulting product is characterized by X-ray diffraction, revealing its crystal structure and confirming its tautomeric forms. The bond lengths and angles indicate a stable molecular configuration conducive to biological activity .

The compound exhibits multiple pharmacological activities attributed to its structural features:

- Antitumor Activity : Research indicates that derivatives containing morpholine and pyridazine moieties can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Enzyme Inhibition : The morpholine group enhances interaction with various enzymes, potentially acting as inhibitors of serine proteases, which are crucial in many physiological processes including blood coagulation and inflammation .

Biological Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) suggest a promising therapeutic index.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Inhibition of angiogenesis |

Clinical Relevance

- Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of the compound in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's activity. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.